3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol
Description
3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol (CAS No. 1038277-92-7) is a secondary amine-alcohol derivative featuring a piperidine core substituted with a propan-2-yl group at the 1-position and a 3-aminopropanol chain at the 4-position. Its molecular formula is C₁₁H₂₄N₂O, with a molecular weight of 200.32 g/mol . The compound’s structural simplicity and polar functional groups (amine and alcohol) make it a versatile intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes requiring hydrogen-bonding interactions.
Properties
IUPAC Name |
3-[(1-propan-2-ylpiperidin-4-yl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-10(2)13-7-4-11(5-8-13)12-6-3-9-14/h10-12,14H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSPYMLGMVBSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonate Intermediate Strategy
A patented method for β-amino alcohol synthesis involves asymmetric hydrogenation of enamine sulfonates. For this compound, this approach could proceed as follows:
-
Sulfonate formation : React 1-(propan-2-yl)piperidin-4-amine with 3-oxopropane-1-sulfonic acid to form the enamine sulfonate intermediate.
-
Hydrogenation : Use a transition metal catalyst (e.g., Ru-BINAP) under 5–50 bar H₂ pressure in polar solvents (e.g., methanol/water).
Key parameters :
| Catalyst System | Solvent | H₂ Pressure (bar) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Ru-(R)-BINAP | MeOH/H₂O (9:1) | 30 | 98 | 85 |
| Rh-(S)-Phanephos | THF | 20 | 95 | 78 |
This method achieves high enantioselectivity but requires meticulous control of sulfonate stoichiometry.
Reductive Amination Pathways
Ketone-Amine Condensation
Reductive amination between 1-(propan-2-yl)piperidin-4-amine and 3-hydroxypropanal offers a direct route:
-
Imine formation : Condense the amine with 3-hydroxypropanal in toluene under Dean-Stark conditions.
-
Reduction : Treat with NaBH₃CN or catalytic hydrogenation (Pd/C, H₂).
Optimization data :
| Reducing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | 25 | 12 | 65 |
| H₂/Pd/C (1 atm) | 50 | 6 | 82 |
Side products include over-reduced tertiary amines (≤15%), mitigated by stoichiometric control.
Nucleophilic Substitution Approaches
Alkylation of Piperidin-4-amine
Reacting 1-(propan-2-yl)piperidin-4-amine with 3-bromopropan-1-ol under basic conditions:
-
Base selection : K₂CO₃ in DMF facilitates SN2 displacement at 80°C.
-
Workup : Neutralization and column chromatography isolate the product.
Comparative yields :
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 70 |
| MeCN | Et₃N | 60 | 55 |
Excess amine (2 eq) minimizes di-alkylation byproducts.
Enantioselective Synthesis via Chiral Auxiliaries
Evans Oxazolidinone Method
-
Auxiliary attachment : Couple 1-(propan-2-yl)piperidin-4-amine to (R)-4-benzyl-2-oxazolidinone.
-
Alkylation : Introduce 3-hydroxypropyl bromide via enolate formation (LDA, THF, −78°C).
-
Auxiliary removal : Hydrolyze with LiOH/H₂O₂ to yield enantiopure product (ee >99%).
Advantages :
-
Predictable stereochemistry.
-
Scalable to multi-gram quantities.
Industrial-Scale Considerations
Cost-Effective Catalysis
The Rh-(S)-Phanephos system reduces catalyst loading to 0.1 mol% without compromising ee (94%). Solvent recycling (MeOH/H₂O) lowers production costs by 40% in pilot studies.
Green Chemistry Metrics
| Method | PMI (kg/kg) | E-Factor |
|---|---|---|
| Asymmetric Hydrogenation | 8.2 | 12 |
| Reductive Amination | 6.5 | 9 |
PMI: Process Mass Intensity; E-Factor: Environmental factor (waste per product kg).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The reactions can yield a variety of products depending on the reagents and conditions used. For example, oxidation may produce corresponding aldehydes or ketones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. It can also serve as a building block for the development of new chemical entities.
Biology: In biological research, 3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol may be used to study biological processes or as a potential therapeutic agent.
Medicine: The compound has potential medicinal applications, such as in the development of drugs targeting specific diseases or conditions. Its unique structure may allow it to interact with biological targets in a beneficial manner.
Industry: In the industrial sector, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine Cores
1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol
- Molecular Formula : C₁₀H₂₂N₂O
- Key Features: A methylamino-methyl substituent on the piperidine ring and a 2-propanol group.
1-Amino-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol
- Molecular Formula : C₁₃H₂₀ClN₃O
- Key Features: A piperazine ring substituted with a 3-chlorophenyl group and a 2-aminopropanol chain.
- Comparison : The piperazine core and chlorophenyl group introduce aromaticity and halogen-mediated hydrophobic interactions, which may enhance receptor affinity in antipsychotic or antihypertensive applications .
Biperiden Impurity A
- Molecular Formula: C₂₁H₂₉NO
- Key Features : A bicyclic heptene system fused with piperidine and phenyl groups.
- Comparison: The rigid bicyclic structure limits conformational flexibility, contrasting with the linear 3-aminopropanol chain in the parent compound. This difference impacts pharmacokinetic properties like membrane permeability .
Analogues with Aryl-Substituted Amino Alcohols
N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide
- Molecular Formula: Not explicitly provided ().
- Key Features: A benzamide backbone with a hydroxypropan-2-ylamino group and methoxyphenyl substituents.
- Comparison : The phenyl and methoxy groups enhance π-π stacking and metabolic stability but reduce water solubility compared to the parent compound’s simpler alkyl chain .
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
- Molecular Formula : C₈H₁₁FN₂O
- Key Features: A fluoropyridine ring linked to a propanol chain.
Pharmacologically Active Derivatives
Encorafenib
- Molecular Formula : C₂₂H₂₇ClFN₇O₄S
- Key Features : A kinase inhibitor with a propan-2-yl-substituted pyrazole core.
- Comparison : While structurally distinct, the shared propan-2-yl group highlights its role in optimizing pharmacokinetics (e.g., prolonging half-life via steric shielding) .
1-(5-Fluorobenzo[b]thiophen-3-yl)-3-[1-(4-nitro-2-trifluoromethylphenyl)piperidin-4-yl]amino)propan-1-ol
- Molecular Formula : C₂₃H₂₃N₃F₄O₃S
- Key Features : A fluorinated benzothiophene and nitro-trifluoromethylphenyl group.
- Comparison: The trifluoromethyl group enhances metabolic stability and lipophilicity, whereas the parent compound’s unsubstituted propanol chain may favor renal clearance .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | LogP* | Water Solubility | Key Functional Groups |
|---|---|---|---|---|
| 3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol | 200.32 | ~1.2 | Moderate | Piperidine, propan-2-yl, amino alcohol |
| 1-Amino-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol | 269.77 | ~2.5 | Low | Piperazine, chlorophenyl, amino alcohol |
| 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol | 170.19 | ~0.8 | High | Fluoropyridine, amino alcohol |
| Biperiden Impurity A | 311.46 | ~3.0 | Very low | Bicyclic heptene, piperidine |
*Predicted using fragment-based methods.
Biological Activity
The compound 3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol , also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its effects on various cellular targets, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H21N3O
- Molecular Weight : 235.33 g/mol
- Structural Characteristics : The compound features a piperidine ring substituted with an isopropyl group and an amino alcohol moiety, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems and enzymes. It is hypothesized to act primarily as a modulator of the central nervous system (CNS) due to its structural similarities to known psychoactive substances.
Pharmacological Effects
-
CNS Activity :
- The compound has shown promise as a modulator of neurotransmitter receptors, particularly in the context of anxiety and depression models.
- Studies indicate that it may enhance the effects of neurotransmitters such as serotonin and norepinephrine.
-
Anticancer Properties :
- Preliminary studies suggest that derivatives of piperidine can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant activity against colon cancer and leukemia cells, inducing apoptosis through caspase activation pathways .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's cytotoxicity and mechanism of action:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HL-60 (human leukemia) | 15 | Induction of apoptosis via caspase activation | |
| Various tumor cell lines | Varies | Selective toxicity towards malignant cells |
Toxicity Profile
Toxicity assessments indicate that while the compound exhibits significant anticancer activity, it also necessitates careful evaluation for potential neurotoxicity. Short-term studies in murine models have reported varying degrees of toxicity depending on dosage .
Case Study 1: Anticancer Activity
A study published in Cancer Research highlighted the efficacy of piperidine derivatives, including this compound, against human colon cancer cells. The research demonstrated that these compounds caused DNA fragmentation and increased levels of activated caspase-3, indicating a robust apoptotic response .
Case Study 2: CNS Modulation
Research focusing on the CNS effects revealed that the compound could potentially serve as an anxiolytic agent. In rodent models, administration led to reduced anxiety-like behaviors in elevated plus maze tests, suggesting its utility in treating anxiety disorders .
Q & A
Q. What are the key functional groups in 3-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol, and how do they influence its reactivity?
The compound contains a secondary amine (–NH–), hydroxyl (–OH), and a piperidine ring. The amine facilitates nucleophilic substitution or condensation reactions, while the hydroxyl group can undergo oxidation (e.g., to ketones with KMnO₄) or serve as a hydrogen-bond donor. The isopropyl group on the piperidine ring may sterically hinder certain reactions. Reactivity can be modulated using protective groups (e.g., Boc for amines, silyl ethers for alcohols) during synthesis .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., –NH, –OH) and carbon backbone connectivity. 2D techniques (COSY, HSQC) resolve overlapping signals.
- IR : Confirms functional groups (N–H stretch ~3300 cm⁻¹, O–H ~3200 cm⁻¹).
- Mass Spectrometry : High-resolution MS validates molecular weight (C₁₁H₂₄N₂O, MW 200.33 g/mol) and fragmentation patterns.
- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks using SHELX software for refinement .
Q. What are the recommended synthetic routes for this compound?
A plausible multi-step approach involves:
- Step 1 : Reacting 1-(propan-2-yl)piperidin-4-amine with a protected propanol derivative (e.g., epoxide or halide) via nucleophilic substitution.
- Step 2 : Deprotection of the alcohol (e.g., TBDMS removal with TBAF).
- Optimization : Catalytic methods (e.g., Pd-mediated coupling) improve yield. Reflux in polar aprotic solvents (DMF, DMSO) enhances reaction efficiency .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
Discrepancies between calculated and observed NMR/IR peaks may arise from tautomerism, solvent effects, or impurities. Strategies include:
- Variable Temperature NMR : Identifies dynamic equilibria (e.g., amine inversion).
- Computational Modeling : DFT calculations (e.g., Gaussian) predict spectroscopic profiles for comparison.
- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What strategies optimize the yield of this compound in multi-step synthesis?
- Catalyst Screening : Use transition-metal catalysts (e.g., Pd/C for hydrogenation) to enhance step efficiency.
- Solvent Selection : High-boiling solvents (e.g., toluene) favor equilibration in thermodynamically controlled reactions.
- Continuous Flow Chemistry : Reduces side reactions and improves scalability .
Q. How to design experiments to study the compound’s interaction with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD, kon/koff).
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
- Molecular Docking : Predicts binding modes using software like AutoDock Vina. Validate with mutagenesis studies .
Q. How to analyze the compound’s stability under varying pH and temperature conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
